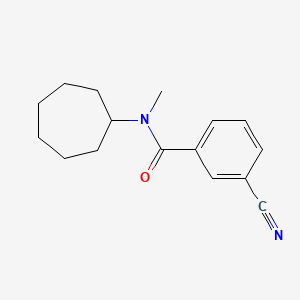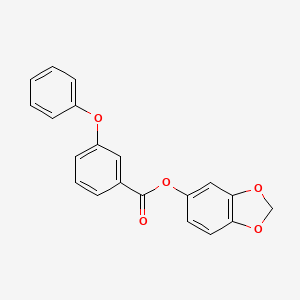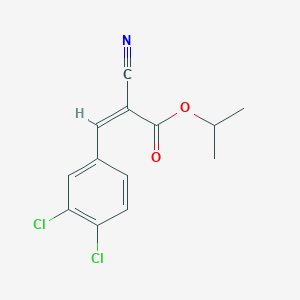![molecular formula C13H24N2O B7505000 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)
2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. The compound is a ketone derivative of cyclopentylamine and piperidine and has a molecular weight of 217.34 g/mol.
Mécanisme D'action
The mechanism of action of 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, and its deficiency is associated with Alzheimer's disease. By inhibiting acetylcholinesterase, 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone can help to improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone are primarily related to its activity as an acetylcholinesterase inhibitor. The compound has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. However, the compound has also been found to have some adverse effects, including gastrointestinal disturbances and cardiovascular effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone in lab experiments include its activity as an acetylcholinesterase inhibitor and its potential applications in the treatment of Alzheimer's disease. However, the compound also has some limitations, including its adverse effects and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone. One potential direction is to investigate the compound's activity as a treatment for other neurological disorders, such as Parkinson's disease. Another potential direction is to develop new derivatives of the compound that have improved safety and efficacy profiles. Additionally, further research is needed to determine the optimal dosage and administration of the compound for therapeutic use.
Méthodes De Synthèse
The synthesis of 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone involves the reaction of cyclopentylamine and piperidine with ethyl chloroacetate followed by reduction of the resulting ethyl 2-cyclopentyl-2-oxoethylamine. The reduction is carried out using hydrogen gas and a palladium catalyst to yield 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone.
Applications De Recherche Scientifique
2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone has been extensively studied for its potential applications in the field of pharmacology. The compound has been found to exhibit significant activity as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This activity makes 2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone a potential candidate for the treatment of Alzheimer's disease, as the inhibition of acetylcholinesterase can help to increase the levels of acetylcholine in the brain.
Propriétés
IUPAC Name |
2-[cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-14(12-7-3-4-8-12)11-13(16)15-9-5-2-6-10-15/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBADTRMRGFQJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCCC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)
![cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504931.png)

![N-({1,3,3-trimethyl-5-[(pyridin-3-ylcarbonyl)amino]cyclohexyl}methyl)pyridine-3-carboxamide](/img/structure/B7504943.png)
![4-methyl-N-(oxolan-2-ylmethyl)-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7504957.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)
![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)

![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)